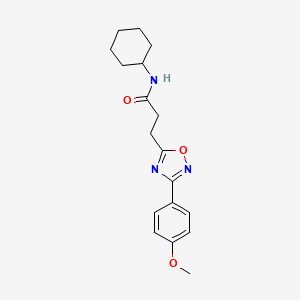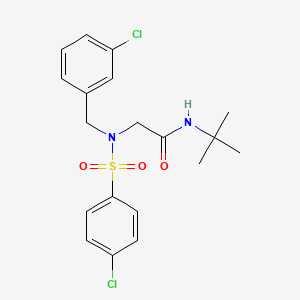
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide, also known as TBCA, is a small molecule inhibitor that has been widely used in scientific research. TBCA is a sulfonamide compound that has been shown to have potent inhibitory effects on several enzymes, including carbonic anhydrases and metalloproteinases.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide involves the inhibition of carbonic anhydrases and metalloproteinases. This compound binds to the active site of these enzymes, preventing them from carrying out their catalytic functions. This compound has been shown to be a competitive inhibitor of carbonic anhydrases and a non-competitive inhibitor of metalloproteinases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrases by this compound has been shown to decrease the production of bicarbonate ions, which can affect pH regulation in cells. Inhibition of metalloproteinases by this compound has been shown to decrease the degradation of extracellular matrix proteins, which can affect cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, possibly due to its inhibition of metalloproteinases.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of carbonic anhydrases and metalloproteinases, making it a valuable tool for studying their roles in biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may not fully mimic the effects of genetic knockdown or knockout of the target enzymes. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
For N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide research include investigating the roles of these enzymes in specific biological processes and developing more specific inhibitors of these enzymes.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-chlorobenzene sulfonamide, followed by the reaction of the resulting intermediate with tert-butyl acetate. The final product is obtained through purification and isolation steps. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide has been widely used in scientific research as a tool to investigate the roles of carbonic anhydrases and metalloproteinases in various biological processes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, while metalloproteinases are enzymes that degrade extracellular matrix proteins. This compound has been shown to inhibit the activity of several carbonic anhydrases and metalloproteinases, making it a valuable tool for studying their roles in biological processes.
properties
IUPAC Name |
N-tert-butyl-2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-19(2,3)22-18(24)13-23(12-14-5-4-6-16(21)11-14)27(25,26)17-9-7-15(20)8-10-17/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCBMPDTCWBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
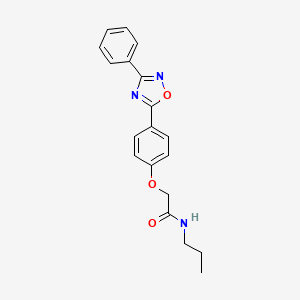
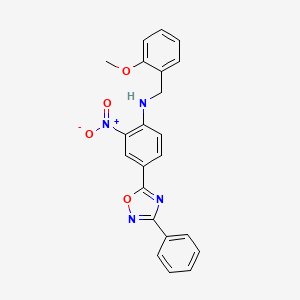
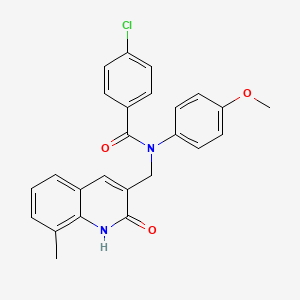
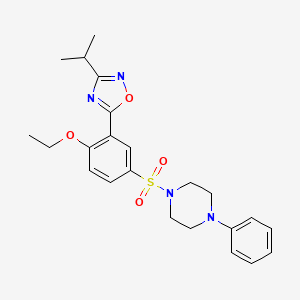
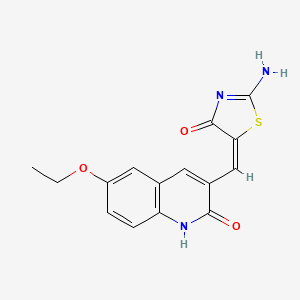
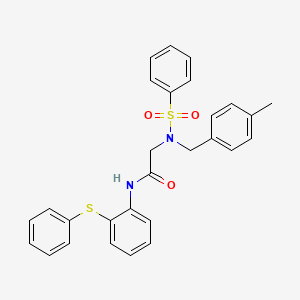

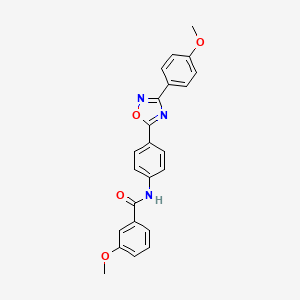

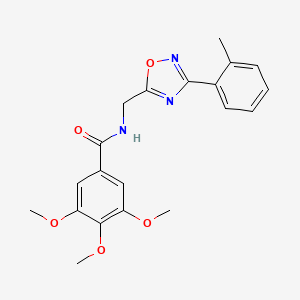
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
